Metizolam (CAS 40054-68-0), structurally defined as desmethyletizolam, is a thienotriazolodiazepine utilized primarily as an analytical reference standard and pharmacological precursor. In laboratory and forensic workflows, it is distinguished from its close analog etizolam by the absence of a methyl group on the triazole ring, resulting in a molecular weight of 328.8 g/mol compared to etizolam's 342.8 g/mol. This structural modification alters its mass spectrometric fragmentation, receptor binding profile, and phase I metabolic pathways. Consequently, procuring the exact metizolam standard is critical for laboratories conducting multiplexed liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening, in vitro human liver microsome (HLM) metabolism studies, and targeted investigations into UGT1A4-mediated glucuronidation [1].
Substituting metizolam with etizolam or other designer benzodiazepines in analytical or pharmacological workflows will result in assay failures and false negatives. In LC-MS/MS applications, metizolam generates a precursor ion (m/z 328.9) and product ion transitions (m/z 275.0 and 300.0) that do not overlap with etizolam’s transitions (m/z 343.0 to 314.3 and 206.2) [1]. Furthermore, the lack of the 9-methyl group in metizolam shifts its phase I metabolic profile, yielding 2-ethyl-hydroxymetizolam rather than the alpha-hydroxyetizolam produced by its analog[2]. For procurement managers and lead scientists, this means that etizolam cannot serve as a proxy for metizolam in quantitative toxicology, standard curve generation, or receptor binding assays where exact structural fidelity is required to isolate structure-activity relationships [3].
In multiplexed UPLC-ESI-MS/MS workflows, metizolam demonstrates distinct ionization and fragmentation behavior compared to etizolam. Metizolam yields a precursor ion at m/z 328.9, with primary product ion transitions at m/z 275.0 and 300.0 [1]. In contrast, etizolam produces a precursor ion at m/z 343.0 with transitions at m/z 314.3 and 206.2 [2]. This 14.1 Da mass shift and divergent fragmentation pathway mean that the two compounds are analytically non-interchangeable.
| Evidence Dimension | Precursor and product ion transitions (m/z) |
| Target Compound Data | Precursor m/z 328.9; transitions 275.0, 300.0 |
| Comparator Or Baseline | Etizolam: Precursor m/z 343.0; transitions 314.3, 206.2 |
| Quantified Difference | 14.1 Da precursor mass shift and non-overlapping product ions |
| Conditions | UPLC-ESI-MS/MS in positive electrospray ionization mode |
Procurement of the exact metizolam reference standard is mandatory for forensic screening, as substituting etizolam will result in false negatives due to entirely distinct mass transitions.
The absence of the triazole 9-methyl group in metizolam alters its phase I metabolic targets compared to etizolam. When incubated with human liver microsomes (HLMs), metizolam primarily yields a mono-hydroxylated metabolite at the 2-ethyl moiety (M1) and N-hydroxymetizolam (M2) [1]. Conversely, etizolam metabolizes into alpha-hydroxyetizolam and 8-ethylhydroxyetizolam [2]. This divergence necessitates the use of metizolam to accurately map its specific biotransformation pathways.
| Evidence Dimension | Primary Phase I metabolites |
| Target Compound Data | 2-ethyl-hydroxymetizolam (M1) and N-hydroxymetizolam (M2) |
| Comparator Or Baseline | Etizolam: alpha-hydroxyetizolam and 8-ethylhydroxyetizolam |
| Quantified Difference | Distinct structural hydroxylation targets due to the desmethyl structure |
| Conditions | In vitro human liver microsome (HLM) incubation coupled with UHPLC-Q-TOF-MS |
Researchers mapping designer drug metabolism must procure metizolam to accurately quantify its specific Phase I metabolites, which cannot be inferred from etizolam's metabolic pathway.
Metizolam possesses an exact molecular weight of 328.8 g/mol (C16H13ClN4S) [1], whereas etizolam has a molecular weight of 342.8 g/mol (C17H15ClN4S) [2]. This 14.0 Da reduction is critical when preparing equimolar solutions for quantitative standard curves or radioligand binding assays. Failing to account for this exact mass difference by using an analog proxy leads to systemic molarity errors in high-precision pharmacological assays.
| Evidence Dimension | Molecular weight (g/mol) |
| Target Compound Data | 328.8 g/mol |
| Comparator Or Baseline | Etizolam: 342.8 g/mol |
| Quantified Difference | Exact mass reduction of 14.0 Da (loss of CH2 group) |
| Conditions | Standard analytical reference material preparation |
Using the correct exact mass is critical for calculating precise molarities in receptor binding assays and generating accurate quantitative standard curves in toxicology.
Metizolam is specific in its phase II metabolism, with its parent compound glucuronidation catalyzed exclusively by the UGT1A4 isoform. In contrast, other designer benzodiazepines like flunitrazolam and nifoxipam require dimer complexes of several UGTs or other metabolizing enzymes [1]. This absolute reliance on UGT1A4 makes metizolam a targeted substrate for studying the effects of UGT1A4 genetic polymorphisms on drug clearance.
| Evidence Dimension | UGT isoform dependency for glucuronidation |
| Target Compound Data | 100% catalyzed by UGT1A4 |
| Comparator Or Baseline | Flunitrazolam/Nifoxipam: Require multi-UGT dimer complexes |
| Quantified Difference | Exclusive single-isoform dependency vs. multi-enzyme complex reliance |
| Conditions | In vitro incubation with 13 different human recombinant UGTs and LC-HRMS/MS analysis |
Metizolam is specifically required as a substrate when studying UGT1A4 polymorphisms and their impact on drug clearance and intoxication.
Metizolam is required as a certified reference material for identifying desmethyletizolam in biological matrices. Its m/z 328.9 precursor ion ensures that it can be multiplexed in designer benzodiazepine panels without cross-interference from etizolam [1].
Due to its phase I hydroxylation targets (yielding 2-ethyl-hydroxymetizolam), metizolam is the required substrate for human liver microsome (HLM) assays mapping the biotransformation of desmethyl-thienotriazolodiazepines[2].
Because metizolam's glucuronidation is exclusively catalyzed by UGT1A4, it serves as a targeted probe in enzymology studies evaluating how genetic variations in UGT1A4 affect the clearance rates of psychoactive substances [3].
Metizolam is procured alongside etizolam to evaluate how the removal of the triazole 9-methyl group impacts GABA-A receptor affinity, requiring precise molarity calculations based on its 328.8 g/mol molecular weight [4].